4-Amino-5-(morpholin-4-YL)pentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-amino-5-morpholin-4-ylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c10-8(1-2-9(12)13)7-11-3-5-14-6-4-11/h8H,1-7,10H2,(H,12,13) |
InChI Key |
IVLGWLAKSSLXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CCC(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 5 Morpholin 4 Yl Pentanoic Acid
Diverse Synthetic Routes to the Core Structure
The construction of the 4-amino-5-(morpholin-4-yl)pentanoic acid backbone can be approached through several synthetic pathways, each offering distinct advantages in terms of efficiency and stereochemical control.
Stereoselective and Asymmetric Synthesis Strategies
Achieving the desired stereochemistry at the C4 position is a critical aspect of synthesizing this compound. Stereoselective synthesis aims to produce a specific stereoisomer of a product. Asymmetric synthesis is a key strategy employed to introduce chirality in a controlled manner, often utilizing chiral auxiliaries, catalysts, or reagents.
One common approach to stereoselective synthesis of γ-amino acids involves the Michael addition of a nucleophile to a nitroalkene, followed by reduction of the nitro group. For instance, the organocatalytic Michael addition of an aldehyde to a nitroalkene can establish the stereocenters, which can then be converted to the desired γ-amino acid structure. This method allows for high diastereo- and enantioselectivity. nih.govnih.gov
Another powerful technique is the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids. These complexes can be alkylated with high diastereoselectivity, and subsequent hydrolysis yields the desired non-natural amino acid. This methodology has been successfully applied to the large-scale synthesis of various tailor-made amino acids. mdpi.comnih.gov Enzymatic methods also offer a green and highly enantioselective alternative for the synthesis of chiral γ-amino acids. For example, engineered glutamate (B1630785) dehydrogenase has been used for the reductive amination of levulinic acid to produce (R)-4-aminopentanoic acid with high enantiomeric excess. nih.gov
Exploration of Convergent and Divergent Synthetic Pathways
Both convergent and divergent strategies can be employed in the synthesis of this compound, offering flexibility in assembling the final molecule.
In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related compounds. This approach is useful for creating a library of analogs for structure-activity relationship studies. For instance, a meso-glutaric anhydride (B1165640) can be desymmetrized to create a chiral intermediate that can then be divergently converted into either γ-amino acids or γ-lactam derivatives. nih.govresearchgate.net This strategy could be adapted to introduce the morpholine (B109124) moiety at a later stage, allowing for the synthesis of various N-substituted derivatives. A divergent intermediate strategy has also been used to generate biologically diverse pseudo-natural products from a common starting point. nih.gov
Multi-Component Reactions in Compound Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, MCRs are widely used for the synthesis of both N-heterocycles and amino acid derivatives. mdpi.comnih.gov
For example, the Ugi reaction is a powerful MCR for the synthesis of α-amino acid derivatives. It is conceivable that a modified MCR could be designed to incorporate a morpholine-containing aldehyde or amine to construct the desired backbone in a single step. Additionally, MCRs have been successfully employed for the de novo synthesis of highly substituted morpholines, which could then be used as building blocks in a convergent synthesis.
Strategic Protecting Group Chemistry for Amine and Carboxylic Acid Functionalities
The presence of both an amino and a carboxylic acid group in this compound necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. The choice of protecting groups and the deprotection strategy are crucial for the success of the synthesis. rsc.org
N-Protection Schemes for Amino Acid Synthesis
The amino group is typically protected as a carbamate, with the tert-butyloxycarbonyl (Boc) group being one of the most common choices. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. acsgcipr.orgorganic-chemistry.org
Table 1: Common N-Protecting Groups and Their Deprotection Conditions
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Boc-NH-R | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl, Oxalyl chloride/MeOH rsc.orgnih.gov |
| Benzyloxycarbonyl (Cbz) | Cbz-NH-R | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis (H₂/Pd-C) |
Carboxyl Protection and Selective Deprotection Methodologies
The carboxylic acid group is commonly protected as an ester. Benzyl esters are particularly useful as they can be cleaved by catalytic hydrogenolysis, a mild and selective method that often does not affect other functional groups. organic-chemistry.orglibretexts.orgsynarchive.com
Table 2: Common Carboxyl-Protecting Groups and Their Deprotection Conditions
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions |
|---|---|---|---|
| Benzyl (Bn) ester | R-COO-Bn | Benzyl alcohol, acid catalyst | Catalytic hydrogenolysis (H₂/Pd-C) organic-chemistry.org |
| Methyl (Me) ester | R-COO-Me | Methanol, acid catalyst | Saponification (e.g., NaOH) |
The choice of the carboxyl protecting group should be orthogonal to the N-protecting group, meaning that one can be removed without affecting the other. For example, the combination of a Boc-protected amine and a benzyl-protected carboxylic acid is a common strategy. The benzyl ester can be removed by hydrogenolysis, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid. This orthogonal strategy allows for the selective manipulation of either the amine or the carboxylic acid group as needed during the synthesis. thieme-connect.comchemrxiv.org The chemoselective hydrogenolysis of benzyl esters can be achieved even in the presence of other reducible functional groups by careful selection of the catalyst and reaction conditions. researchgate.net
Process Optimization and Scalability Considerations for Research Applications
The transition from a theoretical synthetic route to a practical laboratory-scale production of this compound necessitates rigorous process optimization. For research applications, where quantities may range from milligrams to several grams, the focus is on reliability, yield, and purity rather than large-scale industrial efficiency. Key parameters that are typically optimized include reaction conditions, catalyst selection, solvent choice, and purification methods.
For scalability, considerations shift towards the management of reaction exotherms, reagent addition rates, and the physical constraints of larger reaction vessels. A process that is efficient on a 100 mg scale may not be directly transferable to a 10 g scale without modification. The solubility of intermediates and reagents can become a limiting factor, potentially requiring adjustments in solvent volumes or the use of co-solvents. Purification techniques also need to be scalable; for example, column chromatography, which is common in small-scale synthesis, may be replaced by crystallization for larger quantities to improve throughput and reduce solvent waste.
The following table outlines key parameters considered during the process optimization and scaling-up for research-level production.
| Parameter | Optimization Goal | Scalability Consideration | Potential Impact |
| Reaction Temperature | Maximize reaction rate while minimizing side product formation. | Efficient heat transfer and control in larger vessels to avoid hotspots. | Yield, Purity |
| Solvent System | Ensure solubility of all reactants; facilitate product isolation. | Availability, cost, and safety of larger solvent volumes. | Reaction Rate, Yield |
| Catalyst Loading | Use the minimum amount of catalyst for maximum conversion efficiency. | Cost-effectiveness and ease of removal from the final product. | Reaction Time, Cost |
| Reagent Stoichiometry | Use optimal molar ratios to drive the reaction to completion. | Cost of excess reagents and potential for purification challenges. | Conversion, Purity |
| Purification Method | Achieve high purity with minimal product loss. | Transitioning from chromatography to crystallization or distillation. | Purity, Throughput |
Derivatization from Readily Available Chemical Precursors
The synthesis of this compound is strategically designed to start from common and inexpensive chemical precursors. Natural amino acids, such as L-glutamic acid or its derivative L-pyroglutamic acid, are ideal starting points due to their inherent chirality and functional groups that can be chemically modified. researchgate.netfrontiersin.orgwikipedia.org
One plausible synthetic pathway begins with L-glutamic acid. The synthesis involves a series of protection, activation, reduction, and substitution steps. Initially, the α-amino and α-carboxyl groups of glutamic acid are protected to ensure that subsequent reactions occur selectively at the γ-carboxyl group. The free γ-carboxyl group is then activated, often by converting it to an acid chloride or an ester, to facilitate its reduction to an alcohol. This alcohol is subsequently converted into a suitable leaving group (e.g., a tosylate or mesylate), which can then be displaced by morpholine via a nucleophilic substitution reaction to form the key C-N bond. The final step involves the removal of the protecting groups to yield the target compound.
Alternatively, L-pyroglutamic acid, a cyclic lactam of glutamic acid, offers a more direct route. researchgate.net The synthesis can proceed by reductive opening of the lactam ring, which directly generates the γ-amino acid backbone. This approach can be more atom-economical and may involve fewer steps compared to starting from L-glutamic acid.
Another advanced approach involves the enzymatic transformation of precursors like levulinic acid. nih.gov Although not a direct synthesis of the title compound, this method highlights the use of engineered enzymes, such as glutamate dehydrogenase, for the stereoselective reductive amination of keto acids. nih.gov Such biocatalytic methods are environmentally friendly and can produce chiral γ-amino acids with very high enantiomeric excess. nih.gov
The following table details a hypothetical synthetic pathway starting from L-glutamic acid.
| Step | Transformation | Reagents & Conditions | Purpose |
| 1 | Protection | Boc₂O, Et₃N; Benzyl bromide, Cs₂CO₃ | Protect α-amino and α-carboxyl groups to direct reactivity to the γ-carboxyl group. |
| 2 | γ-Carboxyl Activation | SOCl₂ or (COCl)₂ | Convert the γ-carboxylic acid to a more reactive acid chloride. |
| 3 | Reduction | NaBH₄ | Reduce the activated γ-carboxyl group to a primary alcohol. |
| 4 | Introduction of Leaving Group | TsCl, Pyridine | Convert the alcohol into a tosylate, a good leaving group for nucleophilic substitution. |
| 5 | Nucleophilic Substitution | Morpholine, K₂CO₃ | Introduce the morpholine moiety by displacing the tosylate group. |
| 6 | Deprotection | TFA or HCl in Dioxane; H₂, Pd/C | Remove the Boc and Benzyl protecting groups to yield the final product. |
Furthermore, derivatization is also a key technique used in the analytical characterization of amino acids. nih.govmdpi.com Reagents can be used to modify the primary amine or carboxylic acid groups to enhance their detection in methods like mass spectrometry or chromatography, ensuring accurate identification and quantification of the synthesized compound. nih.govmdpi.comresearchgate.net
Chemical Reactivity and Functional Group Transformations of 4 Amino 5 Morpholin 4 Yl Pentanoic Acid
Reactivity of the Primary Amino Group: Acylation, Alkylation, and Condensation Reactions
The primary amino group at the C4 position is a potent nucleophile and a key site for chemical modification. Its reactivity is characteristic of primary amines, enabling straightforward derivatization through acylation, alkylation, and condensation reactions.
Acylation: The primary amine readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of a stable amide bond. This transformation is fundamental in peptide synthesis and for introducing a vast range of substituents to modulate the compound's properties.
Alkylation: The nucleophilic nitrogen can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism. Careful control of stoichiometry is often required to prevent over-alkylation, which can lead to the formation of secondary and tertiary amines, or even a quaternary ammonium (B1175870) salt.
Condensation Reactions: The amino group can condense with aldehydes or ketones to form an imine, also known as a Schiff base. libretexts.org This reaction is typically reversible and acid-catalyzed. Furthermore, in the context of bio-organic chemistry, the condensation of the amino group of one molecule with the carboxylic acid of another is the basis for forming peptide bonds, a process often facilitated by activating agents. mdpi.com
| Reaction Type | Reagent(s) | Product Functional Group | General Mechanism |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl), Base (e.g., Pyridine) | Amide | Nucleophilic Acyl Substitution |
| Acylation | Acid Anhydride (B1165640) ((R-CO)₂O), Base | Amide | Nucleophilic Acyl Substitution |
| Alkylation | Alkyl Halide (R-X) | Secondary Amine | Nucleophilic Substitution (Sₙ2) |
| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
Carboxylic Acid Functionalization: Esterification, Amidation, and Reduction Pathways
The carboxylic acid moiety provides a second major handle for chemical derivatization. Its reactions are central to forming esters and amides and it can also be reduced to a primary alcohol.
Esterification: The carboxyl group can be converted to an ester, most commonly through Fischer esterification. This involves reacting the acid with an excess of an alcohol in the presence of a strong acid catalyst. libretexts.org Esterification is often used to protect the carboxylic acid group or to enhance the lipophilicity of the molecule.
Amidation: The formation of an amide bond from the carboxylic acid requires activation, as direct reaction with an amine is generally unfavorable. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in conjunction with additives like HOBt, are employed to facilitate this transformation. This pathway is crucial for creating peptide analogues and other amide derivatives.
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to the corresponding primary alcohol. This transformation fundamentally alters the electronic and structural properties of this end of the molecule, converting an acidic group into a neutral, hydrogen-bond-donating hydroxyl group.
| Reaction Type | Reagent(s) | Product Functional Group | General Conditions |
|---|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Acidic, often with heating |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC) | Amide | Anhydrous, neutral or basic pH |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether solvent, followed by aqueous workup |
Chemical Modifications and Transformations of the Morpholine (B109124) Ring System
The morpholine ring is a six-membered heterocycle containing both an ether linkage and a tertiary amine. This ring is generally stable, but the tertiary nitrogen atom retains nucleophilic and basic character, presenting opportunities for chemical modification. nih.gov
Regioselective and Stereoselective Functionalization of the Pentanoic Acid Backbone
The pentanoic acid backbone of the molecule presents challenges and opportunities related to regioselectivity and stereoselectivity. wikipedia.orgmasterorganicchemistry.com Regioselectivity, the preference for reaction at one position over another, is a key consideration for reactions involving the carbon chain. For example, enolate formation via deprotonation would preferentially occur at the C2 position (alpha to the carbonyl group), allowing for subsequent alkylation or other electrophilic additions at this site.
The compound possesses a chiral center at C4, the carbon atom bearing the primary amino group. Therefore, any reaction that creates a new stereocenter must be considered in terms of stereoselectivity. For instance, if a reaction were to introduce a substituent at C3, two diastereomers could be formed. The inherent chirality of the starting material can influence the stereochemical outcome of such reactions, a phenomenon known as substrate-controlled diastereoselectivity. The synthesis of structurally related compounds, such as (R)-4-aminopentanoic acid, has been achieved with high stereoselectivity using enzymatic reductive amination, highlighting the importance of stereocontrol in this class of molecules. frontiersin.org
Elucidation of Reaction Mechanisms and Kinetics
The transformations of 4-Amino-5-(morpholin-4-YL)pentanoic acid are governed by well-established reaction mechanisms.
Nucleophilic Acyl Substitution: Reactions at the carboxylic acid center, including esterification and amidation, proceed via a nucleophilic acyl substitution mechanism. A nucleophile (an alcohol or amine) attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group (water or an activated species).
Nucleophilic Substitution (Sₙ2): Alkylation of the primary amino group typically follows an Sₙ2 pathway, where the amine's lone pair directly displaces a halide from an alkyl halide in a single, concerted step.
Nucleophilic Addition: The condensation of the amino group with an aldehyde or ketone begins with the nucleophilic addition of the nitrogen to the carbonyl carbon, forming a carbinolamine intermediate, which subsequently dehydrates to yield the imine. libretexts.org
The kinetics of these reactions are influenced by several factors. Steric hindrance caused by the bulky morpholinomethyl group at C5 and the alkyl chain itself can affect the rate at which reagents can approach the reactive centers. The electronic properties of the functional groups also play a critical role; for example, the inductive effects of the substituents will influence the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon. Specific kinetic data for this particular compound are not extensively detailed in the literature, but rates can be inferred from analogous systems.
Based on a comprehensive search of available scientific literature, there is currently no specific published data on the structural characterization and advanced analytical methodologies for the chemical compound “this compound.”
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Structural Characterization and Advanced Analytical Methodologies for 4 Amino 5 Morpholin 4 Yl Pentanoic Acid
Chromatographic Separations and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
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Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, due to its polar and non-volatile nature, this compound requires chemical modification through derivatization prior to GC analysis. sigmaaldrich.comthermofisher.com This process involves converting the polar functional groups (amino and carboxyl groups) into less polar, more volatile moieties, enabling the compound to be vaporized and transported through the GC column.
A common and effective derivatization strategy for amino acids involves a two-step process of esterification followed by acylation. sigmaaldrich.com First, the carboxylic acid group is converted to an ester, typically a methyl or ethyl ester, by reaction with an alcohol in the presence of an acid catalyst. Subsequently, the primary amino group is acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This dual derivatization significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.
Another widely used method is silylation, which involves the reaction of the amino acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comresearchgate.net These derivatives are generally volatile and exhibit good chromatographic behavior.
The choice of derivatization reagent and reaction conditions is critical and depends on the specific analytical requirements, such as the desired sensitivity and the potential for side reactions. For this compound, the morpholine (B109124) moiety is a stable tertiary amine and is not expected to react under typical amino acid derivatization conditions.
Once derivatized, the volatile derivative of this compound can be separated and analyzed on a GC system equipped with a suitable capillary column and detector. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane stationary phase, is often employed for the separation of derivatized amino acids. thermofisher.com Flame ionization detection (FID) is a common choice for quantification due to its high sensitivity and wide linear range. For structural confirmation and enhanced selectivity, a mass spectrometer (MS) can be used as the detector, providing valuable information about the molecular weight and fragmentation pattern of the derivatized compound.
Below is a hypothetical data table illustrating the expected GC-FID results for the analysis of a derivatized standard of this compound.
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Derivative | N-trifluoroacetyl-methyl ester |
| Expected Retention Time | Approximately 15.2 minutes |
Chiral Analysis for Enantiomeric and Diastereomeric Purity
The stereochemistry of this compound is of significant interest, as different enantiomers and diastereomers can exhibit distinct biological activities. Chiral analysis is therefore crucial for determining the enantiomeric and diastereomeric purity of a sample. This can be achieved through various chromatographic techniques, including chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).
Chiral Gas Chromatography:
Chiral GC is a powerful method for the separation of enantiomers. This technique typically involves the use of a chiral stationary phase (CSP) that can selectively interact with the enantiomers of the analyte, leading to different retention times. For the analysis of amino acids, cyclodextrin-based CSPs are widely used. gcms.cz
Prior to chiral GC analysis, this compound must be derivatized to enhance its volatility, as discussed in the previous section. The resulting volatile derivatives can then be injected onto a chiral GC column for separation. The choice of both the derivatization reagent and the chiral stationary phase is critical for achieving successful enantiomeric resolution.
An alternative approach in chiral GC is the use of a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. However, the direct separation of enantiomers on a chiral stationary phase is often preferred due to its simplicity and efficiency.
The following table provides a hypothetical example of a chiral GC method for the enantiomeric analysis of derivatized this compound.
| Parameter | Value |
| Column | Chirasil-Val (25 m x 0.25 mm ID) |
| Injector Temperature | 250 °C |
| Oven Program | Isothermal at 150 °C |
| Detector | Mass Spectrometer (MS) |
| Carrier Gas | Hydrogen |
| Derivative | N-pentafluoropropionyl-isopropyl ester |
| Expected Retention Time (R-enantiomer) | 12.5 minutes |
| Expected Retention Time (S-enantiomer) | 13.1 minutes |
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is another versatile and widely used technique for the separation of enantiomers. researchgate.net Similar to chiral GC, chiral HPLC can be performed in two main modes: direct separation on a chiral stationary phase or indirect separation after derivatization with a chiral agent to form diastereomers.
For the direct approach, a variety of chiral stationary phases are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. researchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.
In the indirect approach, the enantiomers of this compound are reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form a pair of diastereomers. mdpi.com These diastereomers have different physicochemical properties and can be separated on a conventional achiral HPLC column, typically a reversed-phase C18 column. The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original sample.
A representative chiral HPLC method for the analysis of the enantiomeric purity of this compound is outlined in the table below.
| Parameter | Value |
| Column | Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Expected Retention Time (Enantiomer 1) | 9.8 minutes |
| Expected Retention Time (Enantiomer 2) | 11.2 minutes |
By employing these advanced analytical methodologies, the structural integrity, purity, and stereochemistry of this compound can be thoroughly characterized and controlled.
Theoretical and Computational Chemistry Studies of 4 Amino 5 Morpholin 4 Yl Pentanoic Acid
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. nih.gov They are used to determine the electronic structure and energy of a molecule, which in turn governs its geometry, stability, and reactivity. semanticscholar.org
Density Functional Theory (DFT) is a widely used computational method for optimizing the molecular structure of compounds to find their most stable three-dimensional arrangement (equilibrium geometry). nih.govsemanticscholar.org Methods like B3LYP combined with basis sets such as 6-311G+(d,p) are commonly employed to predict geometric parameters. nih.gov For 4-Amino-5-(morpholin-4-YL)pentanoic acid, this involves calculating the bond lengths, bond angles, and dihedral angles for its ground state. These theoretical calculations provide a detailed picture of the molecular framework.
| Parameter | Description | Representative Calculated Value |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C (alkane): ~1.53 ÅC-N: ~1.47 ÅC=O: ~1.23 ÅC-O: ~1.38 Å |
| Bond Angles | The angle formed between three connected atoms. | C-C-C (sp³): ~109.5°O=C-O (carboxyl): ~120° |
| Dihedral Angles | The angle between two planes defined by sets of three atoms. | Defines the 3D shape and conformation of the molecule. |
Note: The values in this table are representative examples for similar functional groups and not specific calculated values for this compound.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more reactive.
The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the carboxyl group and the nitrogen of the morpholine (B109124) ring, and a positive potential around the amino group's hydrogen atoms.
Due to the presence of several single bonds, this compound can exist in numerous conformations. Conformational analysis involves systematically exploring the potential energy surface (PES) by rotating specific bonds to identify the most stable, low-energy conformers. researchgate.net This process is critical because the molecule's biological activity and physical properties can be highly dependent on its preferred three-dimensional shape. Theoretical calculations can reveal the energy barriers between different conformations, providing insight into the molecule's flexibility. researchgate.net
Molecular Dynamics Simulations: Conformational Sampling and Dynamic Behavior
While quantum calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular movements, conformational changes, and interactions with the surrounding environment, such as a solvent. mdpi.comresearchgate.net
For this compound, an MD simulation in a water box would reveal how the molecule folds and samples different conformations in an aqueous solution. nih.gov This is particularly important for understanding how the molecule behaves in a biological context. The simulation can track the distances and interactions between different parts of the molecule and with surrounding water molecules, providing a detailed picture of its flexibility and solvation properties. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are extensively used to predict spectroscopic data, which can be a powerful tool for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: Density Functional Theory (DFT) can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a reasonable degree of accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations. mdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be obtained. mdpi.com These predicted shifts, when compared with experimental data, can aid in the assignment of signals to specific atoms within the molecule. The accuracy of these predictions often depends on the chosen functional, basis set, and solvent model. nih.govmdpi.com
| Atom Type | Representative Predicted ¹H Chemical Shift (ppm) | Representative Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 12.0 | 170 - 180 |
| -CH(NH₂)- | 3.0 - 4.0 | 50 - 60 |
| -CH₂- (chain) | 1.5 - 2.5 | 20 - 40 |
| -CH₂- (morpholine, next to N) | 2.5 - 3.5 | 50 - 60 |
| -CH₂- (morpholine, next to O) | 3.5 - 4.5 | 65 - 75 |
Note: The values in this table are representative examples for the respective functional groups and not specific calculated values for this compound.
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of the molecule, a set of vibrational modes and their corresponding frequencies can be obtained. researchgate.netresearchgate.net These calculated frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net This analysis helps in assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as C-H stretches, C=O stretches, and N-H bends.
Theoretical Investigations of Acid-Base Properties and pKa Predictions
The compound this compound possesses both an acidic functional group (carboxylic acid) and basic functional groups (amino and morpholino groups). Theoretical methods can be used to predict the pKa values associated with these groups. This is typically done by calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. By comparing the energies of the protonated and deprotonated forms of the molecule, it is possible to estimate its acidity and basicity, which are fundamental to its behavior in solution and in biological systems.
In Silico Mechanistic Studies of Chemical Reactions
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the reactivity of the amino or carboxyl groups can be explored by modeling their reactions with other molecules. researchgate.net By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can determine the activation energy barriers for a proposed reaction pathway. This allows for the evaluation of different potential mechanisms and provides a deeper understanding of the molecule's chemical reactivity without the need for extensive laboratory experiments.
Utility of 4 Amino 5 Morpholin 4 Yl Pentanoic Acid As a Building Block in Complex Molecular Architectures
Incorporation into Peptidomimetic Scaffolds and Unnatural Peptide Synthesis
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.net The incorporation of ncAAs is a cornerstone strategy in peptidomimetic design. nih.govua.ptnih.gov 4-Amino-5-(morpholin-4-YL)pentanoic acid serves as an exemplary building block in this context for several reasons.
The presence of the morpholine (B109124) moiety, a saturated heterocycle, can impart several desirable characteristics to a peptide chain. It can increase the hydrophilicity of the resulting peptidomimetic, potentially improving its solubility profile. Furthermore, the steric bulk and distinct chemical nature of the morpholine-containing side chain can disrupt typical peptide secondary structures and protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the metabolic stability of the molecule. researchgate.net
| Feature of this compound | Potential Impact on Peptidomimetics |
| Morpholine Ring | Increases hydrophilicity and solubility. |
| Non-proteinogenic Side Chain | Provides resistance to proteolytic degradation. |
| Flexible Pentanoic Backbone | Allows for conformational diversity. |
| Primary Amine & Carboxylic Acid | Enables standard peptide coupling chemistry (SPPS). |
Role in the Construction of Diverse Heterocyclic Compounds
Amino acids are versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govappleacademicpress.com this compound, with its multiple functional groups, is a valuable precursor for creating novel and complex heterocyclic systems.
The primary amine and the carboxylic acid can be induced to react intramolecularly to form a six-membered lactam ring (a piperidin-2-one derivative). This cyclization establishes a new rigid core structure that can be further elaborated. Moreover, the terminal morpholine nitrogen and the primary amine can be involved in reactions with bifunctional electrophiles to construct larger macrocyclic or bridged heterocyclic systems. For instance, reaction with a suitable dialdehyde (B1249045) could lead to the formation of a bicyclic structure through sequential imine formation and reduction. The principles of using amino acids in iodine-mediated synthesis of N-heterocycles could also be applied, potentially leading to complex structures via decarboxylation and deamination pathways. rsc.org
These synthetic strategies allow the conversion of the linear amino acid into a diverse range of rigid scaffolds, which are highly sought after in drug discovery for their ability to present pharmacophoric groups in well-defined spatial orientations.
Precursor for the Synthesis of Polyfunctionalized Organic Molecules
The distinct functional groups of this compound—the primary amine, the carboxylic acid, and the tertiary amine of the morpholine ring—serve as handles for a variety of chemical transformations, making it an excellent precursor for polyfunctionalized molecules.
The primary amine can undergo a wide range of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
The carboxylic acid group can be transformed into:
Esters: Through Fischer esterification or reaction with alkyl halides after deprotonation.
Amides: By coupling with various primary or secondary amines.
Alcohols: Via reduction using reagents like lithium aluminum hydride.
The tertiary amine within the morpholine ring, while less reactive, can be quaternized to form ammonium (B1175870) salts or can direct ortho-metalation on adjacent aromatic rings if such were introduced. This multi-faceted reactivity allows for the systematic modification of the molecule, enabling the synthesis of a diverse array of derivatives with varied physicochemical properties.
Conformational constraint is a powerful strategy in medicinal chemistry to lock a flexible molecule into its bioactive conformation, which can lead to increased potency and selectivity. researchgate.netlifechemicals.com Several approaches can be envisioned for the design and synthesis of structurally constrained analogues of this compound.
One strategy involves cyclization by forming a covalent bond between the side chain and the amino acid backbone. For example, an intramolecular Heck reaction could be used to form a new carbon-carbon bond, resulting in a cyclic amino acid derivative. nih.gov Another approach is to introduce rigidifying elements within the structure, such as creating a bicyclic system that incorporates the morpholine ring. rsc.orgacs.org This could be achieved by synthesizing a derivative where the pentanoic acid chain is part of a new ring fused to the morpholine. Such constrained analogues are valuable for probing structure-activity relationships and for developing mimics of peptide secondary structures like β-turns. nih.gov
To study the interaction of molecules with biological systems, it is often necessary to prepare labeled analogues that can be detected and quantified. sigmaaldrich.com this compound can be readily modified to incorporate various labels, turning it into a valuable chemical probe.
Isotopic Labeling: Stable isotopes such as ¹³C, ¹⁵N, or ²H can be incorporated during the synthesis of the amino acid. For example, using ¹³C-labeled starting materials would yield an isotopically enriched product. rsc.org These labeled analogues are indispensable for nuclear magnetic resonance (NMR) studies to probe protein-ligand interactions and conformational changes in solution. Fluorine-19 is another useful NMR probe, and a fluoro-substituted version of the morpholine ring could be synthesized. researchgate.net
Fluorescent Labeling: A fluorescent tag (fluorophore) can be covalently attached to the molecule. mdpi.com The primary amino group is a convenient site for conjugation with a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative. acs.org These fluorescently labeled probes are used in techniques like fluorescence microscopy and flow cytometry to visualize the localization and trafficking of the molecule within cells. acs.orgnih.gov
| Label Type | Incorporation Method | Application |
| Stable Isotope (e.g., ¹³C, ¹⁵N) | Synthesis using isotopically enriched precursors. | NMR spectroscopy for structural and interaction studies. rsc.org |
| Fluorine-19 | Synthesis of a fluorinated analogue. | ¹⁹F NMR for probing molecular environment. researchgate.net |
| Fluorescent Tag (e.g., FITC) | Covalent conjugation to the primary amine. | Fluorescence microscopy, FRET, flow cytometry. mdpi.comacs.org |
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a high-throughput technique used to synthesize a large number of compounds (a "library") in a short period. nih.gov These libraries are then screened for biological activity to identify new drug leads. Unnatural amino acids like this compound are ideal building blocks for combinatorial library synthesis due to their bifunctional nature. nih.gov
Using automated SPPS, this amino acid can be incorporated into a specific position in a peptide sequence. By systematically varying the other amino acids in the sequence, a large peptide library is generated, with each member containing the unique morpholine moiety. Alternatively, in small-molecule library synthesis, the amino acid can serve as a central scaffold. The amino group can be acylated with a diverse set of carboxylic acids, while the carboxyl group is reacted with a library of amines to form amides. This "two-dimensional" approach can rapidly generate thousands of distinct compounds centered around the 4-amino-5-morpholinylpentanoic acid core. The screening of such libraries has proven to be a powerful tool for discovering novel bioactive agents. nih.gov
Future Research Directions and Emerging Applications in Chemical Science for 4 Amino 5 Morpholin 4 Yl Pentanoic Acid
Development of Novel and Sustainable Synthetic Methodologies
Future research into the synthesis of 4-Amino-5-(morpholin-4-YL)pentanoic acid will prioritize the development of novel and sustainable methodologies that align with the principles of green chemistry. Current synthetic routes often rely on traditional techniques that can be inefficient and generate considerable waste. The focus will shift towards creating more environmentally friendly and economically viable processes.
Key areas for advancement include:
Biocatalysis: Employing enzymes, such as engineered glutamate (B1630785) dehydrogenases, offers a promising route for sustainable synthesis. frontiersin.org This approach could enable the transformation of biomass-derived materials, like levulinic acid, into valuable chiral γ-amino acids. frontiersin.org Utilizing enzymes can lead to high stereoselectivity under mild reaction conditions, using inexpensive ammonia (B1221849) as the amino donor and generating minimal waste. frontiersin.org
Catalytic Innovations: The development of new catalytic systems is crucial. For instance, palladium-catalyzed carboamination reactions have been successful in creating substituted morpholines from amino alcohol precursors. nih.gov Adapting such strategies could provide a modular and stereocontrolled synthesis of the target compound. nih.gov Furthermore, exploring redox-neutral protocols with inexpensive reagents could significantly improve the environmental and safety profile compared to traditional methods. chemrxiv.org
Flow Chemistry: Implementing continuous flow synthesis can enhance reaction efficiency, safety, and scalability. This technique allows for precise control over reaction parameters, leading to higher yields, improved purity, and reduced consumption of solvents.
| Methodology | Potential Advantages | Key Challenges |
| Biocatalysis | High stereoselectivity, use of renewable feedstocks, mild conditions, minimal waste. frontiersin.org | Enzyme stability, substrate scope, initial development cost. |
| Advanced Catalysis | High yields, modularity for creating derivatives, potential for stereocontrol. nih.gov | Catalyst cost and sensitivity, removal of metal residues. |
| Flow Chemistry | Improved safety and scalability, enhanced process control, higher efficiency. | High initial equipment cost, potential for channel clogging. |
Exploration of Unprecedented Chemical Reactivity and Catalysis
The distinct molecular architecture of this compound, which features a primary amine, a tertiary amine within the morpholine (B109124) ring, and a carboxylic acid, presents significant opportunities for discovering novel chemical reactivity and catalytic applications.
Future explorations in this domain may include:
Organocatalysis: Amino acids are known to be effective organocatalysts. mdpi.com The chiral center and functional groups of this molecule could be leveraged to catalyze asymmetric reactions, such as the synthesis of warfarin, where various natural amino acids have shown catalytic potential. mdpi.com
Ligand Development: The molecule's multiple heteroatoms make it a prime candidate for development as a ligand in metal-based catalysis. The resulting metal complexes could exhibit unique catalytic properties for a range of organic transformations.
Functional Derivatives: The synthesis of derivatives by modifying the primary amine, the morpholine ring, or the carboxylic acid could unlock new functionalities. For example, morpholine-2,5-diones, synthesized from amino acid precursors, are valuable monomers for producing biodegradable materials like polydepsipeptides. acs.org
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Advanced computational modeling is poised to become a critical tool in unlocking the full potential of this compound. These methods can predict molecular behavior and guide experimental research, thereby saving time and resources.
Key applications of computational modeling include:
Reaction Mechanism Studies: Using computational tools to elucidate reaction pathways can help optimize synthetic procedures and design more effective catalysts.
Predictive Materials Science: Computational methods can be used to design novel materials. For example, the Rosetta design methodology has been extended to incorporate unnatural amino acids for creating new metalloproteins with high precision, demonstrating the power of computational design in predicting complex structures. nih.gov
Conformational and Interaction Analysis: Understanding the molecule's stable conformations and how it interacts with other molecules is fundamental to designing it for specific applications, such as in catalysts or self-assembling materials.
Integration into Supramolecular Chemistry and Self-Assembly Research
The functional groups on this compound make it an excellent candidate for building complex supramolecular structures through self-assembly. Amino acids and their derivatives are recognized as versatile building blocks for creating functional biomaterials. beilstein-journals.orgnih.gov The self-assembly process is driven by various non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic forces. nih.gov
Emerging research directions include:
Hydrogel Formation: The molecule could be designed to self-assemble into hydrogels. Such materials are of great interest for biomedical applications. Two-component systems, where amino-acid-based donors and acceptors co-assemble, can form stable hydrogels driven by charge-transfer and hydrogen bonding. rsc.org
Crystal Engineering: By controlling the crystallization process, it may be possible to create crystalline solids with desired properties and structures. The inherent chirality and hydrogen-bonding capabilities of the molecule can be used to guide the formation of specific crystal lattices.
Co-assembly with Nanomaterials: Amino acids can be co-assembled with other species, such as metal ions or nanoparticles, to create hybrid materials with unique functions. mdpi.comresearchgate.net This opens up possibilities for developing new sensors, drug delivery systems, or light-harvesting architectures. beilstein-journals.org
Investigation of Stereochemical Control in Complex Synthetic Pathways
The stereochemistry of this compound is a critical factor that will dictate its utility in chiral applications and its biological interactions. Gaining precise control over its three-dimensional structure is therefore a significant area for future research.
Key areas of focus will be:
Asymmetric Synthesis: Developing synthetic methods that produce a single enantiomer of the compound is essential. This can involve using chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. Recent advances in synthesis have allowed for the stereochemical assignment of complex molecules containing thiomorpholine (B91149) rings, providing a platform for creating stereochemically defined cyclic peptides. nih.gov
Stereoselective Crystallization: Chiral polymers have been successfully used as inhibitors in the fractional crystallization of racemic amino acids, allowing for the isolation of a single enantiomer with high purity. rsc.org This technique could be adapted for the resolution of this compound.
Characterization of Stereoisomers: The unambiguous determination of the absolute configuration of each stereoisomer is crucial. Techniques such as X-ray crystallography, combined with detailed spectroscopic analysis, will be necessary to confirm the structure of the synthesized molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-5-(morpholin-4-YL)pentanoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including amidation and protecting group strategies. For example, homologation of precursor molecules (e.g., baclofen derivatives) may utilize Boc-protected intermediates and deoxygenation via modified Barton-McCombie reactions to achieve desired stereochemistry . Purification often employs column chromatography, followed by recrystallization. Enantiomeric purity (>99%) can be confirmed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : For resolving stereochemistry and crystal packing, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbonyl/amine functionalities. IR spectroscopy validates hydrogen bonding and morpholine ring interactions.
- Mass spectrometry : High-resolution ESI-MS determines molecular weight and fragmentation patterns.
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- pH titration : Monitor degradation via HPLC at pH 2–12 (37°C, 24–72 hours).
- Thermal analysis : TGA/DSC identifies decomposition temperatures. Accelerated stability testing (40–60°C) predicts shelf-life .
Advanced Research Questions
Q. What strategies are employed to evaluate the biological activity of this compound, particularly its interaction with neurotransmitter receptors?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., [³H]-CGP54626 for GABAB receptors) quantify affinity (IC50).
- Functional assays : Guinea pig ileum contraction models assess agonist/antagonist activity. Antagonist sensitivity (e.g., CGP35348) distinguishes GABAB vs. off-target effects .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to receptor homology models.
Q. How do structural modifications (e.g., morpholine ring substitution) impact antioxidant properties and radical scavenging efficiency?
- Methodological Answer :
- Pulse radiolysis : Quantify reaction kinetics with •OH, Br2<sup>•−</sup>, and CO3<sup>•−</sup> radicals. Transient absorption spectra (λmax ~450 nm) identify selenium-centered radicals in analogues .
- DFT calculations : M05-2X/6-311+G(d,p) level optimizations evaluate thermodynamic feasibility of dimer anion formation and radical stabilization .
Q. How should researchers address contradictory data in pharmacological studies (e.g., enantiomer-specific activity)?
- Methodological Answer :
- Enantiomer resolution : Use chiral chromatography to isolate R/S forms. Validate purity via polarimetry and circular dichroism.
- Functional divergence : Test enantiomers in parallel assays (e.g., ileum contraction). For example, (R)-enantiomers may show partial GABAB agonism, while (S)-forms exhibit non-GABAergic inhibition .
- Mechanistic studies : Employ receptor knockout models or selective antagonists to confirm target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
